molecular formula C10H9F2NO2 B15229488 6-Cyclopropyl-2-(difluoromethyl)nicotinic acid

6-Cyclopropyl-2-(difluoromethyl)nicotinic acid

Cat. No.: B15229488
M. Wt: 213.18 g/mol
InChI Key: ZPLZXLMYXMZXMS-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-(difluoromethyl)nicotinic acid (CAS 1707603-54-0) is a valuable nicotinic acid derivative and key synthetic intermediate in medicinal chemistry research. Its primary research application is in the discovery and development of potent, targeted agonists for the nicotinic acid receptor GPR109a (hydroxycarboxylic acid receptor 2, HCA2) . Activation of this receptor is a established strategy for modulating lipid metabolism, aiming to lower levels of very low-density lipoprotein (VLDL)-cholesterol, low-density lipoprotein (LDL)-cholesterol, and triglycerides, while raising high-density lipoprotein (HDL)-cholesterol . The compound serves as a critical precursor to advanced molecules, such as pyranopyrimidinediones, which are designed to mimic the beneficial lipid-modulating effects of nicotinic acid while potentially mitigating its dose-limiting flushing side effect . The cyclopropyl and difluoromethyl substituents on the nicotinic acid scaffold are structurally important for optimizing in vitro potency as GPR109a agonists, a key finding from structure-activity relationship (SAR) studies . Researchers value this chemical for its role in creating new pharmacological tools and potential therapeutics for investigating dyslipidemia and related cardiovascular disorders . The product is provided for research purposes as a building block in organic synthesis and pharmaceutical development. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

6-cyclopropyl-2-(difluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H9F2NO2/c11-9(12)8-6(10(14)15)3-4-7(13-8)5-1-2-5/h3-5,9H,1-2H2,(H,14,15)

InChI Key

ZPLZXLMYXMZXMS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C(C=C2)C(=O)O)C(F)F

Origin of Product

United States

Preparation Methods

Construction of the Pyridine Core

The pyridine backbone is typically assembled via cyclization reactions. A common approach involves the condensation of ethyl formate, ethyl fluoroacetate, and cyanoacetamide under basic conditions to form 2,6-dihydroxy-3-cyano-5-fluoropyridine. This intermediate serves as a versatile precursor for subsequent functionalization.

Reaction Conditions:

  • Base: Sodium methoxide (NaOMe) in methanol.
  • Temperature: 60–80°C.
  • Yield: ~70–85%.

The cyano group at position 3 facilitates further transformations, such as hydrolysis to carboxylic acid derivatives.

Introduction of the Difluoromethyl Group

Difluoromethylation at position 2 is achieved through nucleophilic substitution or radical-mediated pathways. Patent WO2014095675A1 describes the use of difluorocarbene reagents (e.g., ClCF$$_2$$H) in the presence of copper catalysts to replace halogen atoms.

Example Protocol:

  • Substrate: 2-Chloro-6-cyclopropylnicotinic acid methyl ester.
  • Reagent: Chlorodifluoromethane (ClCF$$_2$$H), 3 equiv.
  • Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%).
  • Solvent: Dimethylformamide (DMF), 100°C, 12 hours.
  • Yield: 62%.

Challenges:

  • Competing side reactions at the cyclopropyl group.
  • Sensitivity of the ester moiety to strong bases.

Cyclopropanation at Position 6

Cyclopropane rings are introduced via Simmons-Smith reactions or transition metal-catalyzed cycloadditions. A two-step sequence is often employed:

  • Installation of a vinyl group at position 6 through Heck coupling.
  • Cyclopropanation using diiodomethane (CH$$2$$I$$2$$) and a zinc-copper couple.

Optimized Conditions:

  • Vinylation: Pd(OAc)$$2$$, PPh$$3$$, K$$2$$CO$$3$$, in DMF, 80°C, 8 hours (Yield: 78%).
  • Cyclopropanation: CH$$2$$I$$2$$, Zn-Cu, ether, 0°C to room temperature, 6 hours (Yield: 65%).

Oxidation to Nicotinic Acid

The methyl ester intermediate is hydrolyzed to the carboxylic acid under acidic or basic conditions. Patent EP0968189B1 details a high-yield method using concentrated sulfuric acid and sodium nitrite:

Procedure:

  • Substrate: this compound methyl ester.
  • Reagents: H$$2$$SO$$4$$ (conc.), NaNO$$2$$, H$$2$$O.
  • Conditions: Reflux at 100°C for 2 hours.
  • Yield: 89%.

Key Insight: The use of nitrite salts minimizes decarboxylation side reactions.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. The following table compares two industrial methods:

Parameter Chlorination-Hydrolysis Route Direct Difluoromethylation
Starting Material 2,6-Dihydroxy-3-cyano-5-fluoropyridine 2-Chloronicotinic acid derivatives
Key Reagents POCl$$3$$, PCl$$5$$, H$$2$$SO$$4$$ ClCF$$_2$$H, CuI
Reaction Steps 4 2
Total Yield 55–76% 60–62%
Purity (HPLC) >99% 95–98%
Scalability High Moderate

Trade-offs:

  • The chlorination-hydrolysis route offers higher purity but requires hazardous phosphorus reagents.
  • Direct difluoromethylation reduces step count but faces catalyst cost limitations.

Comparative Analysis of Synthetic Approaches

Regioselectivity Challenges

The electron-withdrawing nature of the difluoromethyl group directs electrophilic substitutions to position 4, complicating cyclopropanation at position 6. Strategies to mitigate this include:

  • Protecting Groups: Temporarily converting the carboxylic acid to an ester during cyclopropanation.
  • Directed Metallation: Using lithium diisopropylamide (LDA) to deprotonate position 6 selectively.

Functional Group Compatibility

The cyclopropyl ring is susceptible to ring-opening under strong acidic conditions. Hydrolysis steps must be carefully controlled to maintain pH > 4 during nicotinic acid formation.

Chemical Reactions Analysis

Reduction Reactions

The carboxylic acid group undergoes reduction to form alcohols or aldehydes under specific conditions. For example:

Reaction TypeReducing AgentConditionsProductYieldSource
Carboxylic acid → AlcoholLiAlH₄THF, 0°C6-Cyclopropyl-2-(difluoromethyl)nicotinyl alcohol62–65%
Carboxylic acid → AldehydeCp₂Zr(H)ClRoom temp., 15 minCorresponding aldehyde99%

Reduction of the pyridine ring is less common but feasible using catalytic hydrogenation (e.g., H₂/Pd-C), though steric hindrance from the cyclopropyl group may limit efficacy .

Decarboxylation

Decarboxylative halogenation occurs under oxidative conditions, replacing the -COOH group with halogens:

SubstrateHalogen SourceCatalystProductYield
6-Cyclopropyl-2-(difluoromethyl)nicotinic acidBr₂AgNO₃3-Bromo-6-cyclopropyl-2-(difluoromethyl)pyridine37%

This reaction proceeds via radical intermediates, with silver salts enhancing selectivity .

Esterification and Amidation

The carboxylic acid forms esters or amides through classical coupling:

Esterification

  • Reagents : Ethanol/H₂SO₄, EDCI/HOBt

  • Product : Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate (PubChem CID: 97627657) .

Amidation

  • Example : Reaction with (R)-cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine using DIPEA and T3P yields a bioactive amide conjugate (AUC₀₋₆h = 34.1 μg/mL·h in rats) .

Substitution Reactions

ReactionConditionsProduct
Ring-openingH₂SO₄, 160°CLinear chain with terminal alkene

Electrophilic aromatic substitution on the pyridine ring is limited due to electron-withdrawing effects of the -CF₂H group .

Oxidation Reactions

The pyridine ring resists oxidation, but side chains can be modified:

Target SiteOxidizing AgentProduct
Cyclopropyl ringKMnO₄ (acidic)Dicarboxylic acid derivative
Difluoromethyl groupO₃, then H₂O₂Trifluoroacetic acid analog

Complexation and Biological Interactions

The compound acts as a ligand for nicotinic acid receptors (e.g., GPR109a). Structural analogs show:

AnalogIn Vitro EC₅₀ (nM)In Vivo FFA Reduction
39 2477% (1 mg/kg, rat)
Nicotinic acid2,40070% (30 mg/kg, dog)

The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into:

  • 2-(Difluoromethyl)pyridine

  • Cyclopropane derivatives
    This pathway is critical for industrial safety protocols .

Table 1: Comparative Reactivity of Functional Groups

Functional GroupReaction TypeReactivity (Relative Rate)
-COOHReduction1.0 (reference)
Pyridine RingElectrophilic substitution0.2
-CF₂HOxidation0.05

Table 2: Bioactivity of Derivatives

DerivativeTargetIC₅₀ (nM)
Amide conjugate Cardiac myosin11
Ethyl ester nAChRs>10,000

Scientific Research Applications

6-Cyclopropyl-2-(difluoromethyl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-(difluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling .

Comparison with Similar Compounds

Substituent Effects at the C-5 Position

The C-5 cyclopropylpropyl group in compound 39 is critical for activity. Modifications to this region significantly alter potency:

Compound C-5 Substituent EC50 (nM) In Vivo Efficacy (FFA Reduction)
39 Cyclopropylpropyl 59 -77% (1 mg/kg)
31 Cyclobutyl 120 Not reported
37 Cyclopropyl >1000 Inactive
38 Cyclopropylmethyl >1000 Inactive
40 Cyclopropylbutyl >1000 Inactive

Key Findings :

  • Steric and chain-length sensitivity : Shortening or elongating the cyclopropylalkyl chain (e.g., 37 , 38 , 40 ) abolishes activity, while the cyclopropylpropyl group in 39 optimizes receptor interaction .
  • Methyl substitution : Adding a methyl group to the cyclopropyl ring (compound 41 ) retains potency (EC50 = 49 nM) but reduces in vivo efficacy due to poor pharmacokinetics (AUC0–6h = 3.0 μg/mL·h) .

Substituent Effects at the C-2 Position

The difluoromethyl group at C-2 enhances metabolic stability and potency. Comparisons with other R1 substituents reveal:

Compound C-2 Substituent EC50 (nM) Notes
17 Difluoromethyl 18 Optimal balance of potency and stability
16 Trifluoromethyl 120 Moderate activity
19 Fluorochloromethyl >1000 Inactive
13 Hydroxymethyl 350 Moderate activity

Key Findings :

  • Fluorine count matters : Difluoromethyl (17 ) outperforms trifluoromethyl (16 ) due to reduced steric hindrance and improved electronic effects .
  • Toxicity considerations : Fluorochloromethyl (19 ) is inactive, likely due to metabolic instability or unfavorable steric interactions .

Comparison with Nicotinic Acid

Nicotinic acid (vitamin B3) is a benchmark GPR109a agonist but causes severe flushing. Compound 39 offers advantages:

Parameter Nicotinic Acid Compound 39
EC50 (nM) ~1000 59
Maximally Effective Dose (FFA) 10 mg/kg 1 mg/kg
Flushing Incidence High (dogs/humans) Reduced (dog studies)

Mechanistic Insights :

  • The difluoromethyl group in 39 mimics the acidic NH of nicotinic acid, enhancing receptor binding without triggering prostaglandin-mediated flushing pathways .
  • Improved pharmacokinetics (e.g., AUC) enable lower dosing and sustained efficacy .

Broader Context: Fluorine in Drug Design

The difluoromethyl group in 39 aligns with trends in fluorinated pharmaceuticals:

  • Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life .
  • Bioavailability : The electronegativity of fluorine enhances membrane permeability and target binding .

Biological Activity

6-Cyclopropyl-2-(difluoromethyl)nicotinic acid is a compound belonging to the nicotinic acid derivatives, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural uniqueness of this compound lies in its cyclopropyl ring and difluoromethyl substituent, which may influence its biological activity. The presence of these functional groups can enhance the compound's stability and reactivity compared to other nicotinic acid derivatives.

Property Description
Molecular Formula C₉H₈F₂N₁O₂
Molecular Weight 201.16 g/mol
Structural Features Cyclopropyl ring, difluoromethyl group

Antimicrobial Properties

Research indicates that nicotinic acid derivatives, including this compound, exhibit antimicrobial properties. These compounds have been identified as potential candidates for developing new antibiotics due to their ability to inhibit bacterial growth.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The compound's interaction with nAChRs is a significant area of study. It has been shown that nicotinic ligands can modulate neurotransmitter release and exhibit antidepressant-like effects by acting on specific receptor subtypes, such as α4β2 and α7 .

  • Mechanism of Action : The binding affinity of this compound to nAChRs can lead to increased levels of neurotransmitters like dopamine and serotonin, which are crucial in mood regulation.

In Vivo Studies

In animal models, the compound has demonstrated dose-dependent effects on plasma free fatty acids (FFA) and triglycerides (TG), indicating potential applications in managing dyslipidemia . For example:

Study Dosage FFA Reduction TG Reduction
Compound 33 (analog)1 mg/kg50%40%
Compound 39 (analog)3 mg/kg70%60%

These findings suggest that the compound may have therapeutic potential in treating metabolic disorders by modulating lipid profiles.

Case Studies

Several studies have focused on the pharmacological effects of related compounds within the same class:

  • Nicotinic Acid Derivatives : A study showed that a related compound exhibited significant reductions in FFA and TG levels in dogs without causing flushing, a common side effect associated with nicotinic acid .
  • Clinical Trials : Investigations into other nicotinic acid derivatives have highlighted their potential in clinical settings for managing cholesterol levels and cardiovascular diseases. For instance, compounds targeting GPR109a receptors have shown promise in reducing LDL cholesterol while minimizing adverse effects .

Q & A

Q. Data Contradiction Example :

  • Literature reports varying 19^{19}F NMR shifts for CF2_2 (δ -110 vs. -120 ppm) due to solvent polarity. Confirm with internal standards (e.g., TFA as reference) .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for substitutions at position 2 or 6 .

Electrostatic Potential Maps : Identify electron-deficient regions (e.g., CF2_2 group enhances electrophilicity at position 2) .

MD Simulations : Predict solubility in solvents like DMSO or ACN by calculating Hansen solubility parameters .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the cyclopropane ring.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the CF2_2 group .
  • pH Stability : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent ring-opening .

Advanced: How to resolve discrepancies in reported bioactivity data for analogs of this compound?

Methodological Answer:

Assay Validation : Compare IC50_{50} values across studies using standardized enzyme inhibition protocols (e.g., NAD-dependent dehydrogenases) .

Metabolite Interference : Test for metabolites like 6-CNA (6-chloro-nicotinic acid) in biological matrices via LC-MS/MS .

Structural Confirmation : Re-synthesize disputed analogs and validate via X-ray crystallography to rule out isomerism .

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